molecular formula C28H32Cl2F2N2O B1662549 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride CAS No. 67469-45-8

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride

Cat. No.: B1662549
CAS No.: 67469-45-8
M. Wt: 521.5 g/mol
InChI Key: ZBSZWEYIIGLGSX-UHFFFAOYSA-N
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Description

GBR 13069 dihydrochloride is a potent dopamine reuptake inhibitor with the chemical name 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine dihydrochloride. It is known for its high affinity for dopamine transporters, making it a valuable tool in neuropharmacological research . The compound has a molecular weight of 521.48 and a molecular formula of C28H30F2N2O.2HCl .

Preparation Methods

The synthesis of GBR 13069 dihydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the bis(4-fluorophenyl)methanol intermediate: This is achieved through the reaction of 4-fluorobenzaldehyde with a suitable reducing agent.

    Etherification: The bis(4-fluorophenyl)methanol is then reacted with 2-chloroethylamine to form the corresponding ether.

    Piperazine ring formation: The ether is then reacted with piperazine to form the final product, 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine.

    Dihydrochloride salt formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for GBR 13069 dihydrochloride are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

GBR 13069 dihydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

GBR 13069 dihydrochloride exerts its effects by inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter with high affinity, blocking the reuptake process. This mechanism is crucial for its use in studying dopamine-related functions and disorders .

Comparison with Similar Compounds

GBR 13069 dihydrochloride is part of a class of compounds known as dopamine reuptake inhibitors. Similar compounds include:

The uniqueness of GBR 13069 dihydrochloride lies in its high potency and selectivity for dopamine transporters, making it a valuable tool in neuropharmacological research .

Properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZWEYIIGLGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042569
Record name GBR13069 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-45-8
Record name GBR13069 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Reactant of Route 3
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Reactant of Route 4
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Reactant of Route 5
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Reactant of Route 6
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride

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